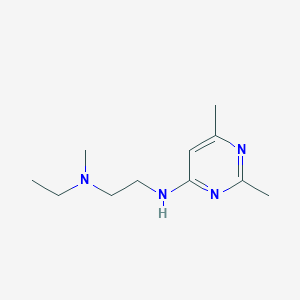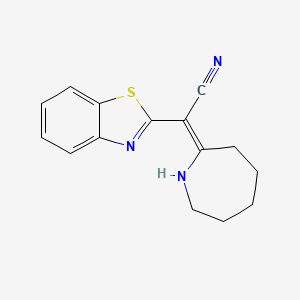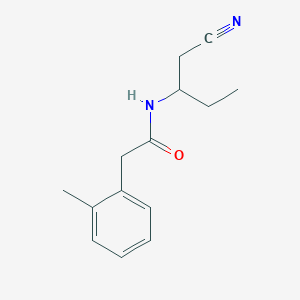![molecular formula C16H22N2O2 B7555854 3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile](/img/structure/B7555854.png)
3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is also known as MDPT, and it belongs to the cathinone class of drugs. MDPT has been found to exhibit stimulant properties, which makes it a potential candidate for the development of new drugs that can be used to treat various medical conditions.
Mecanismo De Acción
MDPT works by increasing the levels of dopamine and serotonin in the brain. These neurotransmitters are responsible for regulating mood, appetite, and other physiological functions. By increasing the levels of dopamine and serotonin, MDPT can improve attention and concentration, suppress appetite, and improve mood.
Biochemical and Physiological Effects
MDPT has been found to have several biochemical and physiological effects, including:
1. Increased levels of dopamine and serotonin in the brain.
2. Increased heart rate and blood pressure.
3. Suppression of appetite.
4. Increased metabolism.
5. Improved attention and concentration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MDPT in lab experiments include its stimulant properties, which can be used to study the effects of dopamine and serotonin on physiological functions. However, the limitations of using MDPT in lab experiments include its potential for abuse and its lack of specificity for dopamine and serotonin receptors.
Direcciones Futuras
There are several future directions for research on MDPT, including:
1. Developing new drugs that can be used to treat medical conditions such as ADHD, obesity, and depression.
2. Studying the effects of MDPT on the brain and other physiological functions.
3. Developing new methods for synthesizing MDPT that are more efficient and cost-effective.
4. Developing new analytical methods for detecting and quantifying MDPT in biological samples.
5. Studying the potential side effects of MDPT and developing strategies for minimizing these effects.
Conclusion
In conclusion, 3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile is a chemical compound that has potential applications in drug development. Its stimulant properties make it a potential candidate for the development of new drugs that can be used to treat various medical conditions. The synthesis method of MDPT is relatively simple, and it can be carried out in a laboratory setting. However, there are limitations to using MDPT in lab experiments, including its potential for abuse and its lack of specificity for dopamine and serotonin receptors. There are several future directions for research on MDPT, including developing new drugs, studying its effects on the brain and other physiological functions, and developing new analytical methods for detecting and quantifying MDPT in biological samples.
Métodos De Síntesis
The synthesis of MDPT involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with 4-bromobutan-2-amine in the presence of a reducing agent such as lithium aluminum hydride. The resulting compound is then treated with hydrochloric acid to obtain the final product, 3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile. The synthesis method of MDPT is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
MDPT has been found to exhibit stimulant properties, which makes it a potential candidate for the development of new drugs that can be used to treat various medical conditions. Some of the potential applications of MDPT in scientific research include:
1. Treatment of Attention Deficit Hyperactivity Disorder (ADHD): MDPT has been found to improve attention and concentration in individuals with ADHD. This makes it a potential candidate for the development of new drugs that can be used to treat this medical condition.
2. Treatment of Obesity: MDPT has been found to suppress appetite and increase metabolism, which makes it a potential candidate for the development of new drugs that can be used to treat obesity.
3. Treatment of Depression: MDPT has been found to increase the levels of dopamine and serotonin in the brain, which makes it a potential candidate for the development of new drugs that can be used to treat depression.
Propiedades
IUPAC Name |
3-[4-(1,3-benzodioxol-5-yl)butan-2-ylamino]pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-14(8-9-17)18-12(2)4-5-13-6-7-15-16(10-13)20-11-19-15/h6-7,10,12,14,18H,3-5,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGJJXXCPUIFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NC(C)CCC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cycloheptyl-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7555772.png)

![1-cyclohexyl-3-[(E)-(3-oxoinden-1-ylidene)amino]thiourea](/img/structure/B7555777.png)
![2-[Methyl(thiophene-3-carbonyl)amino]propanoic acid](/img/structure/B7555786.png)
![2-[3-(1H-benzimidazol-2-yl)propanoyl-methylamino]propanoic acid](/img/structure/B7555787.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7555790.png)
![2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7555797.png)
![2-[Methyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B7555801.png)

![5-(2-Anilinoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7555815.png)

![2-[Benzylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555833.png)

![2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7555849.png)